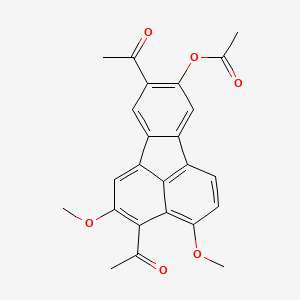
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the fluoranthene family, which is characterized by its polycyclic aromatic hydrocarbon structure. Fluoranthenes are known for their stability and are often used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate typically involves multiple steps, starting with the preparation of the fluoranthene core. One common method involves the acylation of fluoranthene derivatives using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the acetyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
The major products formed from these reactions include quinones, alcohols, halogenated derivatives, nitro compounds, and sulfonated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用機序
The mechanism of action of 3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 9-Acetyl-2,4-dimethoxyfluoranthen-8-yl acetate
- 2,3-Diacetyl-1,4-dimethoxyfluoranthen-6-yl acetate
- 3,9-Diacetyl-1,4-dimethoxyfluoranthen-8-yl acetate
Uniqueness
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of acetyl and methoxy groups at specific positions enhances its reactivity and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
88070-22-8 |
|---|---|
分子式 |
C24H20O6 |
分子量 |
404.4 g/mol |
IUPAC名 |
(3,9-diacetyl-2,4-dimethoxyfluoranthen-8-yl) acetate |
InChI |
InChI=1S/C24H20O6/c1-11(25)15-8-16-17(9-20(15)30-13(3)27)14-6-7-19(28-4)24-22(12(2)26)21(29-5)10-18(16)23(14)24/h6-10H,1-5H3 |
InChIキー |
HVJDLYNPTZKHSP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C2C3=C4C(=CC(=C(C4=C(C=C3)OC)C(=O)C)OC)C2=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


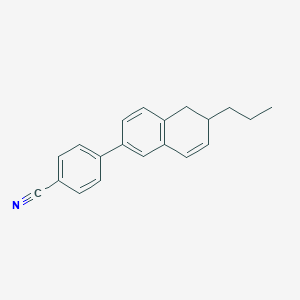
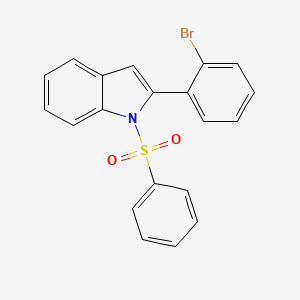
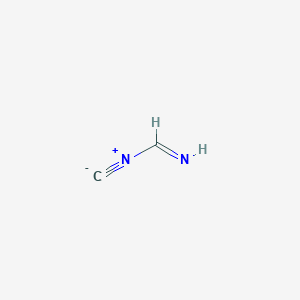
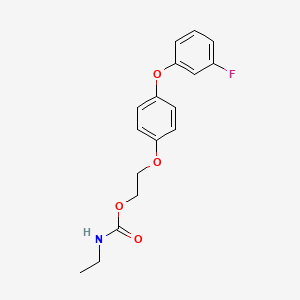

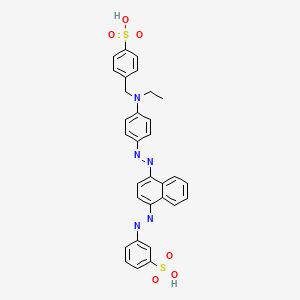
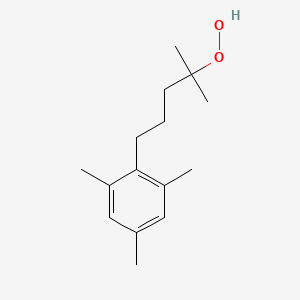
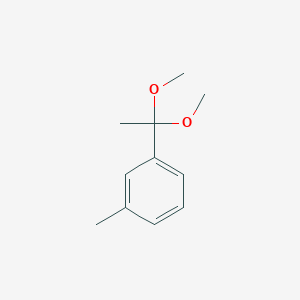

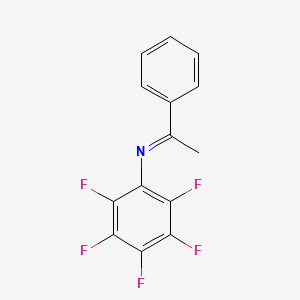
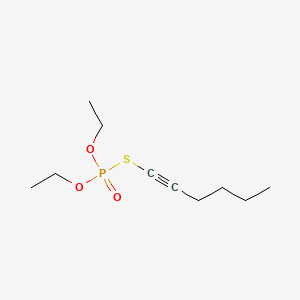

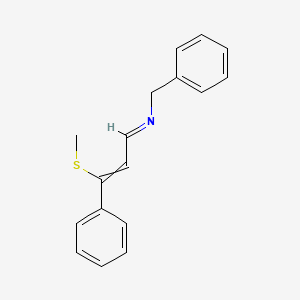
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
